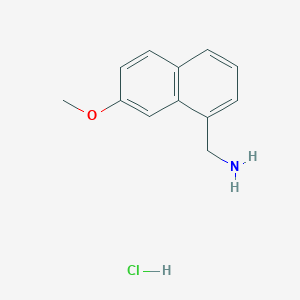
(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C12H13NO·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group at the 7th position and a methanamine group at the 1st position of the naphthalene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxynaphthalen-1-yl)methanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxynaphthalene.
Nitration: The 7-methoxynaphthalene undergoes nitration to form 7-methoxy-1-nitronaphthalene.
Reduction: The nitro group in 7-methoxy-1-nitronaphthalene is reduced to an amine group, resulting in 7-methoxy-1-aminonaphthalene.
Formylation: The amine group is then formylated to produce 7-methoxy-1-formylnaphthalene.
Reduction: The formyl group is reduced to a methanamine group, yielding (7-Methoxynaphthalen-1-yl)methanamine.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the methanamine group to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and catalysts (e.g., iron).
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields methyl-substituted naphthalenes.
Substitution: Results in various substituted naphthalenes depending on the reagents used.
Wirkmechanismus
The mechanism of action of (7-Methoxynaphthalen-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-Chloronaphthalen-1-yl)methanamine;hydrochloride: Similar structure but with a chlorine atom instead of a methoxy group.
2-(7-Methoxynaphthalen-1-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness
(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride is unique due to the presence of both a methoxy group and a methanamine group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research applications.
Eigenschaften
IUPAC Name |
(7-methoxynaphthalen-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11;/h2-7H,8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEAANHWEVXOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CN)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2791965.png)
![3-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2791967.png)
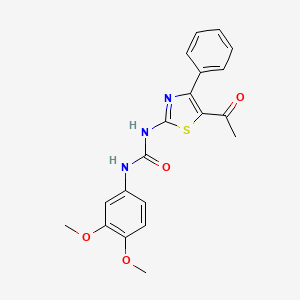
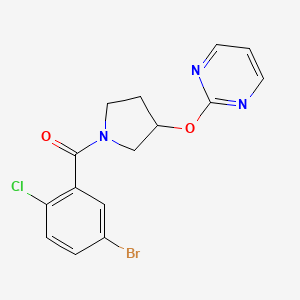
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide](/img/structure/B2791975.png)
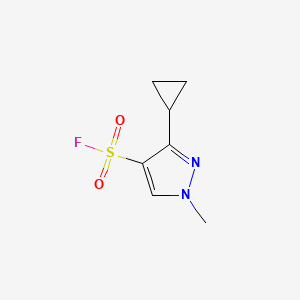
![6-[(3-Methylbut-2-en-1-yl)oxy]pyridine-2-carbonitrile](/img/structure/B2791977.png)

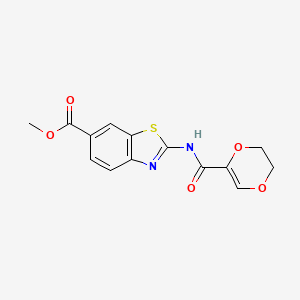
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2791982.png)
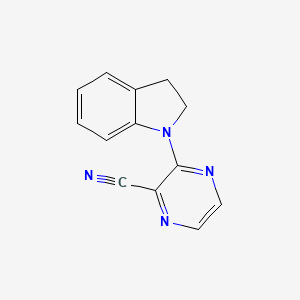
![1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B2791985.png)
